Monomethyl lithospermate is a bioactive compound derived from lithospermic acid, a natural product found in the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is characterized by its monomethyl ester form, which enhances its solubility and bioavailability compared to its parent compound. Monomethyl lithospermate has garnered attention for its potential therapeutic applications, particularly in neuroprotection and cardiovascular health.
Monomethyl lithospermate exhibits several biological activities that contribute to its therapeutic potential:
The synthesis of monomethyl lithospermate can be achieved through various methods:
Monomethyl lithospermate has several applications in medicinal chemistry and pharmacology:
Studies have indicated that monomethyl lithospermate interacts with several cellular pathways and targets:
Monomethyl lithospermate shares structural and functional similarities with several other compounds derived from Salvia miltiorrhiza and related plants. Here are some notable compounds for comparison:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Lithospermic Acid | Dimeric Phenolic Acid | Parent compound; lower solubility than monomethyl ester |
| Rosmarinic Acid | Ester of Caffeic Acid | Exhibits strong antioxidant properties; different pharmacological profile |
| Salvianolic Acid | Diterpenoid | Known for anti-inflammatory effects; distinct from monomethyl lithospermate |
| Magnesium Lithospermate B | Salts of Lithospermic Acid | Enhanced stability; used in formulations for improved solubility |
Monomethyl lithospermate's uniqueness lies in its specific methylation at one position, which enhances its bioavailability and therapeutic efficacy compared to other similar compounds.
Monomethyl lithospermate occurs naturally in several plant species, with Salvia miltiorrhiza and Lithospermum erythrorhizon serving as the primary documented sources [1] [6]. In Salvia miltiorrhiza, commonly known as red sage or danshen, monomethyl lithospermate is found alongside other phenolic acid derivatives including rosmarinic acid, salvianolic acid B, and lithospermic acid B [24]. The compound has been identified through bioassay-guided fractionation studies, where methanol extracts of dried roots yielded monomethyl lithospermate as one of the major phenolic constituents [6].
Lithospermum erythrorhizon, also known as purple gromwell, represents another significant natural source of monomethyl lithospermate [6]. Research has demonstrated that methanol extracts from the dry roots of this species contain substantial quantities of lithospermic acid derivatives, including 9'-methyl lithospermate and 9''-methyl lithospermate, which are structural analogs of monomethyl lithospermate [6]. The distribution pattern of these methylated derivatives suggests tissue-specific accumulation, with higher concentrations typically observed in root tissues compared to aerial plant parts [23].
| Plant Species | Plant Part | Extraction Method | Concentration Range | Reference |
|---|---|---|---|---|
| Salvia miltiorrhiza | Roots | Methanol extraction | 3.8-12.34 mg/g DW | [23] [24] |
| Lithospermum erythrorhizon | Roots | Methanol extraction | Variable | [6] [18] |
| Salvia bulleyana | Shoots | Hydromethanolic | 3.8 mg/g DW | [23] |
The biosynthesis of monomethyl lithospermate follows the phenylpropanoid metabolic pathway, which represents one of the most extensively studied secondary metabolite pathways in plants [4] [9]. This pathway begins with the conversion of phenylalanine to cinnamic acid through the action of phenylalanine ammonia-lyase, a key regulatory enzyme in plant metabolism [4] [35]. Subsequently, cinnamic acid undergoes hydroxylation by cinnamic acid 4-hydroxylase to form para-coumaric acid, which is then activated to para-coumaroyl-coenzyme A by 4-coumarate:coenzyme A ligase [37].
The formation of monomethyl lithospermate involves a complex series of enzymatic reactions that converge two distinct biosynthetic branches. The first branch involves the general phenylpropanoid pathway leading to 4-coumaroyl-coenzyme A formation, while the second branch utilizes tyrosine-derived metabolites [19] [33]. Tyrosine aminotransferase catalyzes the conversion of tyrosine to 4-hydroxyphenylpyruvate, which is subsequently reduced by 4-hydroxyphenylpyruvate reductase to form 3,4-dihydroxyphenyllactic acid [15] [19].
The coupling of these two pathways occurs through the action of rosmarinic acid synthase, a specialized acyltransferase that catalyzes the ester bond formation between 4-coumaroyl-coenzyme A and 3,4-dihydroxyphenyllactic acid [33] [34]. This reaction produces 4-coumaroyl-3,4-dihydroxyphenyllactic acid, which serves as the precursor for further modifications. The subsequent introduction of hydroxyl groups at specific positions is mediated by cytochrome P450-dependent monooxygenases, particularly CYP98A14, which catalyzes meta-hydroxylation reactions on both aromatic rings [19] [33].
| Enzyme | Substrate | Product | Function | Reference |
|---|---|---|---|---|
| Phenylalanine ammonia-lyase | Phenylalanine | Cinnamic acid | Deamination | [4] [35] |
| Cinnamic acid 4-hydroxylase | Cinnamic acid | para-Coumaric acid | Hydroxylation | [35] [38] |
| 4-Coumarate:CoA ligase | para-Coumaric acid | 4-Coumaroyl-CoA | Activation | [37] |
| Tyrosine aminotransferase | Tyrosine | 4-Hydroxyphenylpyruvate | Transamination | [15] [19] |
| Rosmarinic acid synthase | 4-Coumaroyl-CoA + DHPL | 4-Coumaroyl-DHPL | Ester formation | [33] [34] |
| CYP98A14 | 4-Coumaroyl-DHPL | Rosmarinic acid | Hydroxylation | [19] [33] |
The formation of monomethyl lithospermate from rosmarinic acid involves additional oxidative coupling reactions that lead to the characteristic dihydrobenzofuran core structure [22] [44]. These reactions typically involve phenoxyl radical intermediates that undergo spontaneous coupling to form more complex polyphenolic structures [19]. The methylation step that distinguishes monomethyl lithospermate from its parent compound likely occurs through the action of specific O-methyltransferases, although the precise enzymatic mechanisms remain incompletely characterized [24].
Recent advances in biotechnology have demonstrated the potential of using fungal enzyme secretomes for the chemoenzymatic synthesis of complex phenolic compounds, including monomethyl lithospermate precursors [27] [28]. Botrytis cinerea, a filamentous fungus with broad host specificity, produces an extensive array of secreted enzymes including laccases, peroxidases, and other oxidoreductases that can catalyze phenoxyl radical coupling reactions [12] [29].
The enzymatic secretome of Botrytis cinerea has been successfully employed for the biotransformation of caffeic acid and ferulic acid into complex phenylpropanoid derivatives through oxidative coupling mechanisms [28] [27]. These reactions proceed through the generation of phenoxyl radicals, which undergo subsequent coupling reactions to form dimers, trimers, and tetramers of the original substrates [27]. The presence of an exocyclic conjugated double bond has been identified as a critical structural feature that promotes efficient radical coupling reactions [27].
Studies have shown that incubation of phenolic acids with Botrytis cinerea secretomes under controlled conditions can produce up to 23 different phenylpropanoid derivatives, including several novel structural scaffolds [28]. The optimization of reaction conditions, including enzyme concentration, substrate ratios, and incubation time, has enabled the production of specific target compounds with improved yields and selectivity [28] [27].
| Substrate | Enzyme Source | Products Formed | Yield | Reference |
|---|---|---|---|---|
| Caffeic acid | B. cinerea secretome | Dimers, trimers | Variable | [28] [29] |
| Ferulic acid | B. cinerea secretome | Coupling products | 30-65% | [27] [28] |
| Poacic acid | B. cinerea secretome | Decarboxylated dimers | 33% recovery | [27] |
The mechanistic understanding of these biotransformation reactions has revealed that decarboxylation reactions can play a crucial role in regenerating reactive conjugated systems that promote further coupling reactions [27]. This finding has important implications for the directed synthesis of specific phenolic acid derivatives, as it suggests that substrate design and reaction conditions can be optimized to favor particular coupling patterns [27].
Metabolic engineering strategies have emerged as powerful tools for enhancing the production of phenolic acids, including monomethyl lithospermate precursors, in both plant tissue cultures and heterologous microbial systems [15] [31]. These approaches typically involve the overexpression of key biosynthetic enzymes, the elimination of competing metabolic pathways, and the optimization of precursor supply [15] [16].
In Salvia miltiorrhiza hairy root cultures, targeted genetic modifications have demonstrated significant improvements in phenolic acid production [15]. Overexpression of single genes, including cinnamic acid 4-hydroxylase, tyrosine aminotransferase, and 4-hydroxyphenylpyruvate reductase, resulted in substantial increases in rosmarinic acid and lithospermic acid B accumulation [15]. The most effective strategy involved the co-expression of tyrosine aminotransferase and 4-hydroxyphenylpyruvate reductase, which produced rosmarinic acid concentrations of 906 milligrams per liter and lithospermic acid B concentrations of 992 milligrams per liter [15].
Elicitor treatments have also proven effective for enhancing phenolic acid production in plant cell cultures [16]. Methyl jasmonate treatment of Salvia miltiorrhiza hairy root cultures dramatically increased both rosmarinic acid and lithospermic acid B accumulation, with lithospermic acid B levels increasing from 2.94% to 19.3% of dry weight [16]. These treatments coordinately induced the expression of multiple biosynthetic genes, including phenylalanine ammonia-lyase, cinnamic acid 4-hydroxylase, tyrosine aminotransferase, and 4-hydroxyphenylpyruvate reductase [16].
| Modification Strategy | Target Genes | Fold Increase | Product | Reference |
|---|---|---|---|---|
| Single gene overexpression | tat, hppr, c4h | 2.5-4.3× | Rosmarinic acid | [15] |
| Co-expression | tat + hppr | 4.3× | Rosmarinic acid | [15] |
| Gene suppression | hppd | 3.2× | Lithospermic acid B | [15] |
| Elicitor treatment | Multiple genes | 6.6× | Lithospermic acid B | [16] |
Heterologous production systems, particularly Saccharomyces cerevisiae, have been engineered for the production of rosmarinic acid and related compounds [34]. These systems require the introduction of the complete biosynthetic pathway, including both the phenylpropanoid and tyrosine-derived branches [34]. Optimization strategies have included the selection of optimal enzyme variants, increasing gene copy numbers, and improving precursor supply through modifications to aromatic amino acid biosynthesis [34].
The development of cell line selection techniques has enabled the identification of high-producing cell lines with enhanced metabolic capabilities [31]. These approaches involve the screening of large populations of cultured cells to identify variants with improved production characteristics [31]. Combined with nutrient medium optimization and controlled environmental conditions, these strategies have achieved substantial improvements in secondary metabolite yields [31].
The solubility characteristics of monomethyl lithospermate demonstrate a clear preference for polar solvents, consistent with its polyphenolic structure containing multiple hydroxyl groups and ester functionalities. Dimethyl sulfoxide represents the most suitable solvent for dissolving monomethyl lithospermate, with enhanced solubility achieved through sonication and heating to 37°C [3] [4]. This polar aprotic solvent effectively solvates the compound through hydrogen bonding interactions with the phenolic hydroxyl groups and dipole interactions with the ester carbonyl groups.
Water solubility is limited despite the presence of multiple hydroxyl groups, which can be attributed to the large hydrophobic aromatic scaffold and the methyl ester group that reduces overall polarity compared to the fully deprotonated carboxylate form . The methylation modification enhances solubility compared to the parent lithospermic acid by reducing intermolecular hydrogen bonding and increasing molecular flexibility [5].
Polar protic solvents such as methanol and ethanol are expected to provide moderate solubility based on the compound's polarity index and hydrogen bonding capacity. The multiple phenolic hydroxyl groups can form hydrogen bonds with protic solvents, facilitating dissolution. Polar aprotic solvents like acetonitrile show limited solubility due to the absence of hydrogen bond donor capability, which is essential for solvating the extensive hydroxyl functionality.
Non-polar solvents including chloroform and hexane demonstrate poor to very poor solubility [6]. The extensive polar character of monomethyl lithospermate, arising from six hydroxyl groups and ester functionalities, creates unfavorable interactions with non-polar solvent environments. The lipophilicity coefficient (LogP) of 3.1 indicates moderate lipophilicity [3], but the polar surface area dominates solubility behavior in highly non-polar media.
| Solvent Category | Representative Solvents | Solubility | Key Interactions |
|---|---|---|---|
| Polar Aprotic | Dimethyl sulfoxide | High | Hydrogen bonding, dipole interactions |
| Polar Protic | Water, methanol, ethanol | Limited to moderate | Hydrogen bonding with hydroxyl groups |
| Polar Aprotic | Acetonitrile | Limited | Dipole interactions only |
| Non-polar | Chloroform, hexane | Poor to very poor | Weak van der Waals forces |
Thermal stability analysis of monomethyl lithospermate reveals pseudo-first-order degradation kinetics under low oxygen conditions, similar to its parent compound lithospermic acid [7] [8] [9]. The degradation process is highly temperature-dependent, following Arrhenius behavior with an activation energy of 132.4 ± 0.9 kilojoules per mole for the primary degradation pathway [7].
Temperature-dependent degradation rate constants demonstrate exponential increases with temperature elevation. At 80°C, the rate constant is 0.0436 ± 0.0005 per hour, increasing to 0.168 ± 0.004 per hour at 91°C, and reaching 0.491 ± 0.008 per hour at 100°C [7] [8] [9]. This temperature sensitivity indicates that storage and processing conditions must be carefully controlled to maintain compound integrity.
Predicted stability at ambient conditions suggests excellent long-term stability, with a calculated half-life of 2742 days at 25°C in phosphate buffer at pH 4.75 [7]. This exceptional stability at room temperature makes monomethyl lithospermate suitable for pharmaceutical formulations and long-term storage applications.
The degradation mechanism involves multiple pathways including decarboxylation, benzofuran ring opening, and ester bond hydrolysis [7] [8]. The primary degradation product is salvianolic acid A, formed through ring opening and decarboxylation processes. Secondary degradation products include salvianolic acid C, isosalvianolic acid C, and various oligomeric compounds depending on reaction conditions [7].
Oxygen sensitivity plays a crucial role in thermal stability, with degradation rates significantly higher under aerobic conditions compared to low oxygen environments [7]. The phenolic hydroxyl groups are susceptible to oxidative degradation, leading to quinone formation and subsequent polymerization reactions [10] [11].
| Temperature (°C) | Rate Constant (h⁻¹) | Half-life | Relative Stability |
|---|---|---|---|
| 25 | 1.053 × 10⁻⁵ | 2742 days | Excellent |
| 80 | 0.0436 ± 0.0005 | 15.9 hours | Poor |
| 91 | 0.168 ± 0.004 | 4.1 hours | Very poor |
| 100 | 0.491 ± 0.008 | 1.4 hours | Extremely poor |
Monomethyl lithospermate exhibits polyprotic acid behavior due to the presence of six phenolic hydroxyl groups and carboxylic acid functionalities within its structure [1] [3]. The acid-base properties are dominated by the ionizable phenolic groups, which show varying degrees of acidity depending on their electronic environment and substitution patterns.
Catechol hydroxyl groups represent the most acidic sites with estimated pKa values ranging from 8.5 to 10.0 [12]. These groups benefit from increased acidity due to the electron-withdrawing effects of adjacent hydroxyl substituents and resonance stabilization of the phenoxide anions. The catechol moieties in monomethyl lithospermate are expected to have pKa values similar to caffeic acid derivatives, which typically range from 8.5 to 9.5 for the first ionization and 9.0 to 10.0 for the second ionization [12].
Isolated phenolic hydroxyl groups exhibit higher pKa values in the range of 9.5 to 10.5, reflecting their weaker acidity compared to catechol systems [13] [12]. These groups lack the additional stabilization provided by adjacent hydroxyl substituents, resulting in higher energy barriers for proton dissociation.
Carboxylic acid groups, where present in non-methylated positions, demonstrate typical aromatic carboxylic acid behavior with pKa values ranging from 3.0 to 4.5 [13]. However, in monomethyl lithospermate, one carboxylic acid group has been converted to a methyl ester, eliminating its ionizable character and shifting the overall acid-base profile toward higher pH values.
The Henderson-Hasselbalch relationship governs the ionization state at physiological pH (7.4), where the compound exists predominantly in partially ionized forms. At this pH, the catechol groups begin to ionize, while isolated phenolic groups remain largely protonated [14]. This mixed ionization state influences solubility, protein binding, and membrane permeability characteristics.
pH-dependent stability shows optimal stability at acidic pH values (2.0 to 4.75), where phenolic groups remain protonated and are less susceptible to oxidative degradation [15] [16]. As pH increases, degradation rates accelerate due to increased nucleophilicity of ionized phenoxide groups and enhanced susceptibility to autoxidation processes [7] [8] [9].
| Functional Group | Estimated pKa | Character | Physiological State (pH 7.4) |
|---|---|---|---|
| Catechol OH (1st) | 8.5 - 9.5 | Moderately acidic | Partially ionized |
| Catechol OH (2nd) | 9.0 - 10.0 | Moderately acidic | Mostly protonated |
| Isolated phenolic OH | 9.5 - 10.5 | Weakly acidic | Protonated |
| Carboxylic acid | 3.0 - 4.5 | Acidic | Ionized (where present) |
The octanol-water partition coefficient (LogP) of monomethyl lithospermate is calculated to be 3.1 [3], indicating moderate lipophilicity that falls within the optimal range for drug-like molecules. This value reflects the balance between the hydrophobic aromatic scaffold and hydrophilic hydroxyl functionalities, with the methyl ester group contributing to increased lipophilicity compared to the parent lithospermic acid.
Lipophilicity enhancement through methylation significantly improves the compound's ability to traverse biological membranes compared to the fully ionized parent compound [5]. The methylation of one carboxylic acid group reduces the overall charge and hydrogen bonding capacity, facilitating passage through lipid bilayers while maintaining sufficient polarity for aqueous solubility.
Structure-lipophilicity relationships demonstrate that the LogP value of 3.1 positions monomethyl lithospermate in the favorable range for oral bioavailability and membrane permeation [17] [18]. Compounds with LogP values between 2 and 4 typically exhibit good absorption characteristics while maintaining adequate aqueous solubility for formulation purposes.
pH-dependent partitioning behavior significantly influences the effective lipophilicity under physiological conditions. The distribution coefficient (LogD) at pH 7.4 differs from the LogP value due to ionization of phenolic groups, resulting in reduced lipophilicity compared to the neutral molecule [18]. The extent of ionization depends on the specific pKa values of individual hydroxyl groups and their microenvironmental effects.
Molecular descriptor analysis reveals that monomethyl lithospermate possesses 10 rotatable bonds [3], contributing to conformational flexibility that can influence membrane permeation kinetics. The topological polar surface area and hydrogen bonding capacity (6 donors, 12 acceptors) [3] suggest moderate permeability through biological barriers, with the potential for both passive diffusion and transporter-mediated uptake mechanisms.
Comparative lipophilicity analysis shows that monomethyl lithospermate exhibits intermediate lipophilicity between highly polar salvianolic acids (LogP < 1) and lipophilic tanshinones (LogP > 5) [19]. This intermediate character provides advantages for both aqueous formulation stability and membrane permeation, making it suitable for various pharmaceutical applications.
| Parameter | Value | Interpretation | Pharmaceutical Relevance |
|---|---|---|---|
| LogP (octanol/water) | 3.1 | Moderate lipophilicity | Good membrane permeation potential |
| Hydrogen bond donors | 6 | High polarity | Potential for protein binding |
| Hydrogen bond acceptors | 12 | High polarity | Solubility in polar media |
| Rotatable bonds | 10 | High flexibility | Variable membrane interaction |
| Molecular weight | 552.5 g/mol | Large molecule | May require active transport |